molecular formula C22H16Cl2N2O3 B3728356 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide

2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide

Cat. No. B3728356
M. Wt: 427.3 g/mol
InChI Key: FUWBAFQZBOGICK-SDNWHVSQSA-N
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Description

The compound “2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide” is an organic compound. It contains functional groups such as cyano, furyl, and acrylamide. The presence of these functional groups suggests that it may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The dichlorophenyl and furyl groups are likely to contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The cyano group might undergo addition reactions, and the acrylamide group could participate in polymerization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and functional groups would all play a role .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide” would require appropriate safety measures. Without specific data, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

The study of such a compound could be interesting for researchers in the field of organic chemistry. Its synthesis, properties, and potential applications could all be areas of future research .

properties

IUPAC Name

(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(3-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O3/c1-2-28-16-6-3-5-15(12-16)26-22(27)14(13-25)11-17-9-10-20(29-17)18-7-4-8-19(23)21(18)24/h3-12H,2H2,1H3,(H,26,27)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWBAFQZBOGICK-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(3-ethoxyphenyl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide
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2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide
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2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide
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2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide
Reactant of Route 5
2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide
Reactant of Route 6
2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide

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